molecular formula C9H6F2O B2791893 1-Ethynyl-3,5-difluoro-2-methoxybenzene CAS No. 1174572-32-7

1-Ethynyl-3,5-difluoro-2-methoxybenzene

Cat. No.: B2791893
CAS No.: 1174572-32-7
M. Wt: 168.143
InChI Key: PNEYEGUPSKUWFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-ethynyl-3,5-difluoro-2-methoxybenzene typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-Ethynyl-3,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethynyl-3,5-difluoro-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the difluoro and methoxy groups can form hydrogen bonds and other non-covalent interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Ethynyl-3,5-difluoro-2-methoxybenzene can be compared with other similar compounds, such as:

The presence of the ethynyl, difluoro, and methoxy groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-ethynyl-3,5-difluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYEGUPSKUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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